molecular formula C22H31N5O5 B14251351 L-Leucyl-L-glutaminyl-L-tryptophan CAS No. 250653-25-9

L-Leucyl-L-glutaminyl-L-tryptophan

Cat. No.: B14251351
CAS No.: 250653-25-9
M. Wt: 445.5 g/mol
InChI Key: YSKSXVKQLLBVEX-SZMVWBNQSA-N
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Description

L-Leucyl-L-glutaminyl-L-tryptophan is a tripeptide composed of three amino acids: leucine, glutamine, and tryptophan. This compound has a molecular formula of C22H31N5O5 and a molecular weight of 445.51 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Leucyl-L-glutaminyl-L-tryptophan can be synthesized using enzymatic methods. One such method involves the use of L-amino acid ligase from Pseudomonas syringae, which catalyzes the condensation of unprotected amino acids in an ATP-dependent manner . The reaction conditions typically include a buffer solution, ATP, and the enzyme, with the reaction being carried out at a specific temperature and pH.

Industrial Production Methods

Industrial production of this compound can be achieved through fermentative production using microbial enzymes. This method is cost-effective and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-glutaminyl-L-tryptophan can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in modified tripeptides with different functional groups .

Scientific Research Applications

L-Leucyl-L-glutaminyl-L-tryptophan has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucyl-L-glutaminyl-L-tryptophan involves its interaction with specific molecular targets and pathways. It can act as a signal molecule in various metabolic processes, inducing greater assimilation of nitrogen by plants . In medicine, it may exert its effects through interactions with specific receptors or enzymes, leading to therapeutic outcomes.

Comparison with Similar Compounds

L-Leucyl-L-glutaminyl-L-tryptophan can be compared with other similar tripeptides, such as:

These compounds share similar structures but have unique properties and applications, highlighting the versatility and potential of this compound in various fields.

Properties

CAS No.

250653-25-9

Molecular Formula

C22H31N5O5

Molecular Weight

445.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H31N5O5/c1-12(2)9-15(23)20(29)26-17(7-8-19(24)28)21(30)27-18(22(31)32)10-13-11-25-16-6-4-3-5-14(13)16/h3-6,11-12,15,17-18,25H,7-10,23H2,1-2H3,(H2,24,28)(H,26,29)(H,27,30)(H,31,32)/t15-,17-,18-/m0/s1

InChI Key

YSKSXVKQLLBVEX-SZMVWBNQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Origin of Product

United States

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